Tropolone
Overview
Description
Tropolone is an organic compound with the chemical formula C₇H₆O₂ . It is a pale yellow solid that is soluble in organic solvents. This compound is notable for its seven-membered aromatic ring structure, which includes both a hydroxyl group and a ketone group. This unique structure contributes to its interesting chemical properties and its role as a ligand precursor .
Mechanism of Action
Target of Action
Tropolone, an organic compound with the chemical formula C7H5(OH)O , has been of interest to research chemists due to its unusual electronic structure and its role as a ligand precursor It is known to interact with metal cations, undergoing deprotonation to form a bidentate ligand .
Mode of Action
This compound’s mode of action is primarily through its interaction with its targets. The hydroxyl group of this compound is acidic, having a pKa of 7, which is in between that of phenol (10) and benzoic acid (4). The increased acidity compared to phenol is due to resonance stabilization with the carbonyl group, as a vinylogous carboxylic acid . The compound readily undergoes O-alkylation to give cycloheptatrienyl derivatives, which in turn are versatile synthetic intermediates .
Biochemical Pathways
This compound arises via a polyketide pathway, which affords a phenolic intermediate that undergoes ring expansion . A minimum of three genes are required to form the this compound nucleus: tropA encodes a nonreducing polyketide synthase which releases 3-methylorcinaldehyde; tropB encodes a FAD-dependent monooxygenase which dearomatizes 3-methylorcinaldehyde via hydroxylation at C-3; and tropC encodes a non-heme Fe (II)-dependent dioxygenase which catalyzes the oxidative ring expansion to the this compound nucleus via hydroxylation of the 3-methyl group .
Pharmacokinetics
It is known that this compound is a pale yellow solid that is soluble in organic solvents , which may influence its bioavailability.
Result of Action
This compound has many properties that attest to its aromatic character - it resists hydrogenation, undergoes diazo coupling, and can be nitrated, sulfonated, and substituted with halogens . These properties suggest that this compound may have a wide range of molecular and cellular effects, although the specific effects would depend on the context of its use.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Pseudomonas spp. involves the interception of phenylacetic acid catabolism via an enoyl-CoA dehydratase encoded in the biosynthetic gene cluster . This suggests that the presence of certain enzymes in the environment can influence the production and action of this compound. Furthermore, this compound’s stability and efficacy may also be affected by factors such as pH and temperature, given its chemical properties .
Biochemical Analysis
Biochemical Properties
Tropolone interacts with various enzymes, proteins, and other biomolecules. A minimum of three genes are required to form the this compound nucleus: tropA, tropB, and tropC . These genes encode a nonreducing polyketide synthase, a FAD-dependent monooxygenase, and a non-heme Fe (II)-dependent dioxygenase respectively .
Cellular Effects
This compound has strong antimicrobial activity towards Streptomyces scabies, a potato pathogen . Both molecules exhibit broad biological activities, suggesting roles in competitive soil and plant microbial communities .
Molecular Mechanism
This compound exerts its effects at the molecular level through a key hetero-Diels–Alder (hDA) reaction between a this compound quinomethide derived from a polyketide pathway and the sesquiterpene humulene .
Metabolic Pathways
This compound is involved in the phenylacetic acid catabolon, a key precursor for this compound biosynthesis . The clustering of these phenylacetic acid genes within this compound biosynthetic gene clusters is unusual in other Gram-negative bacteria .
Preparation Methods
Tropolone can be synthesized through various methods:
Oxidation of 1,3,5-cycloheptatriene: This method involves the oxidation of 1,3,5-cycloheptatriene with alkaline potassium permanganate.
Bromination and Dehydrohalogenation: Another method involves the bromination of 1,2-cycloheptanedione with N-bromosuccinimide, followed by dehydrohalogenation at elevated temperatures.
Acyloin Condensation: This method uses the acyloin condensation of the ethyl ester of pimelic acid, followed by oxidation with bromine.
Chemical Reactions Analysis
Tropolone undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: It can also be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: This compound can undergo substitution reactions, such as nitration, sulfonation, and halogenation.
Complex Formation: This compound readily forms complexes with metal cations, such as copper, by deprotonation to form bidentate ligands.
Scientific Research Applications
Tropolone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tropolone is part of a class of non-benzenoid aromatic compounds known as tropolones. Similar compounds include:
Hinokitiol (4-isopropylthis compound): Isolated from the oil of Formosan cedar, hinokitiol shares similar antibacterial properties with this compound.
Colchicine: Used in the treatment of gout, colchicine also exhibits similar biological activities.
This compound’s unique structure and properties make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
2-hydroxycyclohepta-2,4,6-trien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYOLVRUBBJPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049416 | |
Record name | Tropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Light yellow to cream hygroscopic solid; [Acros Organics MSDS] | |
Record name | Tropolone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18458 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000679 [mmHg] | |
Record name | Tropolone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18458 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
533-75-5 | |
Record name | Tropolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tropolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxycyclohepta-2,4,6-trienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.799 | |
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Record name | TROPOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6DL16P1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tropolone?
A1: this compound (2-hydroxy-2,4,6-cycloheptatrien-1-one) has a molecular formula of C7H6O2 and a molecular weight of 122.12 g/mol.
Q2: What are some distinctive spectroscopic features of this compound?
A2: this compound exhibits a characteristic infrared absorption band in the 1590 cm-1 region, indicative of associated tropolonate chelates. [] Additionally, absorption bands in the 800-900 cm-1 region are attributed to the coordinated ligands. []
Q3: How does substitution affect the dipole moment of this compound?
A3: this compound itself has a high dipole moment, attributed to resonance structures with positive charges on the ring carbon atoms. [] Substitution patterns significantly influence the dipole moment. For example, hinokitiol (4-isopropylthis compound) has a higher dipole moment than this compound, while β-dibromohinokitiol exhibits a lower value. [] These variations are crucial for understanding the interactions of this compound derivatives with biological targets.
Q4: How do the chemical properties of this compound affect its material compatibility?
A4: this compound’s metal-chelating properties are key to its material compatibility. For example, it can be used as a preservative due to its ability to inhibit wood degradation by chelating iron and preventing Fenton reactions. [] This ability to form stable complexes with metal ions makes it potentially useful in various applications, from material science to medicine.
Q5: How does this compound behave in Friedel-Crafts reactions?
A5: Despite its aromatic nature, this compound doesn't undergo Friedel-Crafts reactions readily. [] This highlights the unique reactivity of the this compound system, differing from typical aromatic compounds. This characteristic necessitates alternative synthetic pathways for generating diverse this compound derivatives.
Q6: How has computational chemistry been used to study this compound?
A6: Ab initio calculations, such as Hartree-Fock and MP2 methods, have been employed to accurately predict the molecular structures of this compound and its derivatives. [] These calculations correlate well with experimental data obtained from X-ray crystallography, providing valuable insights into the structural features of these compounds. [] Additionally, computational studies have been used to explore proton tunneling in this compound and to investigate its hydrogen bonding characteristics. [, ]
Q7: Have any QSAR models been developed for this compound derivatives?
A7: While specific QSAR models weren't explicitly discussed in the provided papers, the research highlights the relationship between the structure of this compound derivatives and their biological activity. For instance, the presence and position of substituents like halogens, nitro groups, and isopropyl groups significantly influence their cytotoxic activity and proton tunneling behavior. [, , , ] This understanding can guide the development of QSAR models for predicting the properties and activities of novel this compound derivatives.
Q8: What are the primary biological activities of this compound and its derivatives?
A8: Tropolones exhibit a broad spectrum of biological activities, including:
- Antimicrobial activity: Hinokitiol, a naturally occurring this compound, shows potent antibacterial and antifungal properties. [, ]
- Antitumor activity: Several this compound derivatives display cytotoxic activity against various cancer cell lines, including oral, colorectal, and lung cancers. [, , , , , , ]
- Inhibition of enzymes: Tropolones have been shown to inhibit enzymes such as catechol-O-methyltransferase, matrix metalloproteinases, and viral RNaseH. [, , ]
Q9: How do tropolones interact with their biological targets?
A9: The mechanism of action varies depending on the specific this compound derivative and its target:
- Metal chelation: Tropolones can chelate metal ions, potentially disrupting enzymatic activity. This is seen in their inhibition of metalloproteinases and their ability to prevent wood degradation by chelating iron. [, ]
- Interaction with DNA: Some tropolones might exert their cytotoxic effects by interacting with DNA, leading to damage and cell death. []
- Induction of apoptosis: Certain tropolones can trigger apoptosis, a programmed cell death pathway, in cancer cells. [, ]
Q10: How does the structure of a this compound derivative affect its activity?
A10: The structure-activity relationship (SAR) is crucial for understanding the biological effects of tropolones. For example:
- Hydroxyl group: The phenolic hydroxyl group appears essential for the tumor-specific cytotoxicity of some this compound derivatives. []
- Substitution pattern: The position and type of substituents on the this compound ring significantly impact its activity. For instance, 5-aminothis compound displays high tumor specificity, while 2-aminothis compound shows little or no specificity. [] Similarly, the position of the isopropyl group in isopropyltropolones affects their proton tunneling behavior and potentially their biological activity. []
Q11: Have any this compound derivatives been investigated in clinical trials?
A11: While the provided papers primarily focus on in vitro and in vivo studies, they lay the groundwork for potential clinical investigations. The promising antitumor activity observed for some this compound derivatives in preclinical models suggests further exploration for clinical applications.
Q12: What are the potential applications of tropolones in medicine?
A12: The diverse biological activities of tropolones make them promising candidates for developing new therapeutic agents against:
- Cancer: The cytotoxic activity of certain tropolones against various cancer cell lines highlights their potential as anticancer drugs. [, , , , , , ]
- Infectious diseases: The potent antimicrobial properties of hinokitiol and other this compound derivatives suggest their potential for treating bacterial and fungal infections. [, ]
- Viral infections: The ability of some tropolones to inhibit viral enzymes, such as RNaseH, indicates their potential as antiviral agents. []
Q13: What are the limitations of current research on this compound?
A13: While promising, research on this compound is still in its early stages. Further investigation is needed to:
- Address drug delivery and formulation challenges: The poor water solubility of some tropolones necessitates the development of effective drug delivery systems. []
Q14: What are potential future directions for this compound research?
A14: Future research could focus on:
Q15: What are the implications of this compound's metal-chelating properties for its pharmacological properties?
A15: this compound's metal-chelating ability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. [, ] Understanding these interactions is crucial for predicting its pharmacokinetic behavior and potential drug interactions.
Q16: What analytical methods are used to characterize and quantify this compound?
A16: Various analytical techniques are employed to characterize and quantify this compound and its derivatives, including:
- Spectroscopy: NMR, IR, and mass spectrometry are commonly used for structural elucidation and identification. [, , ]
- Chromatography: Techniques like gas chromatography and high-performance liquid chromatography can be employed for separation and quantification of tropolones in complex mixtures. []
- Crystallography: X-ray crystallography provides detailed structural information about this compound derivatives in their solid state. [, , ]
Q17: What are the environmental implications of using tropolones?
A17: Given their natural occurrence and potential applications as preservatives and pesticides, understanding the environmental fate and potential toxicity of tropolones is essential. [, ] Research should assess their biodegradability, bioaccumulation potential, and effects on non-target organisms.
Q18: What is the historical context of this compound research?
A18: Interest in this compound surged in the mid-20th century with the discovery of its unique structure and the recognition of its presence in natural products like hinokitiol. [] Since then, extensive research has been conducted to synthesize and investigate the chemical and biological properties of diverse this compound derivatives, highlighting their potential for various applications.
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